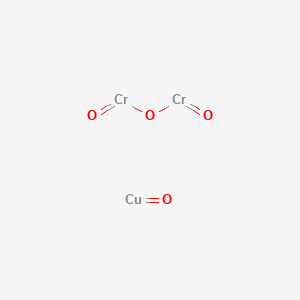

Oxocopper; oxo-(oxochromiooxy)chromium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

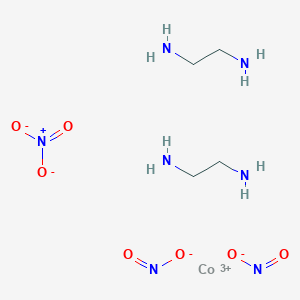

“Oxocopper; oxo-(oxochromiooxy)chromium” is a compound with the molecular formula Cr2Cu2O5 . It has an average mass of 311.081 Da and a monoisotopic mass of 309.714813 Da . It is also known by other names such as “Copper chromite”, “Copper Chromite Catalyst”, and “Copperchromium oxide” among others .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Oxocopper; oxo-(oxochromiooxy)chromium” include a molecular weight of 231.54 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass is 230.790265 g/mol and its monoisotopic mass is 230.790265 g/mol . The topological polar surface area is 60.4 Ų . It has a heavy atom count of 7 .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

CuCr2O4 has been used in the photocatalytic degradation of various pollutants. It has been used to degrade anionic dyes such as eosin Y, erythrosine, and phenol red in water . It has also been used for the photodegradation of Sunset Yellow, a synthetic dye .

Photocatalytic Hydrogen Production

CuCr2O4 has been used in photocatalytic hydrogen production. This application takes advantage of the compound’s ability to absorb light and use that energy to drive chemical reactions .

Oxidation of Carbon Monoxide

CuCr2O4 has been used in the oxidation of carbon monoxide. This application is particularly important in pollution abatement, as carbon monoxide is a harmful pollutant .

Water Treatment

CuCr2O4 has been used in water treatment processes. Its stability and photocatalytic properties make it suitable for treating contaminated water .

Gas Sensing

CuCr2O4 has been used in gas sensors. Its electrical properties change in the presence of certain gases, making it useful for detecting these gases .

Solar Cells

CuCr2O4 has been used in solar cells. Its ability to absorb light and its electrical properties make it suitable for use in these devices .

Catalyst for Photo-assisted Nitrate Reduction

CuCr2O4 has been used as a catalyst for photo-assisted nitrate reduction. This process is used to remove nitrate from water, which is important for preventing water pollution .

Hydrogen Production

CuCr2O4 has been used as a cathode for hydrogen production due to its high stability . This application is important for the production of clean energy.

Safety And Hazards

Eigenschaften

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Cu.4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULFYAFFAGNFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxocopper; oxo-(oxochromiooxy)chromium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)